molecular formula C17H17N7OS2 B5249004 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B5249004
M. Wt: 399.5 g/mol
InChI Key: PGOWZPMZCACJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazinoindole core, a thiadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common approach includes the halocyclization of 3-[(2-bromoprop-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole with bromine . Another method involves the reaction of 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with bromine and iodine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, iodine, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products.

Major Products Formed

The major products formed from these reactions include halomethyl derivatives and other substituted triazinoindole compounds .

Scientific Research Applications

2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to its combination of a triazinoindole core with a thiadiazole ring and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure integrates various functional groups that contribute to its biological activity. The presence of both triazine and thiadiazole rings along with a sulfanyl group enhances its chemical diversity. The molecular formula and weight are crucial for understanding its reactivity and interaction with biological systems.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₂H₁₅N₅OS
Molecular Weight255.34 g/mol
Functional GroupsTriazine, Thiadiazole, Sulfanyl

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has demonstrated potential in the following areas:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens, including Plasmodium falciparum, the causative agent of malaria .
  • Cancer Inhibition : The compound may inhibit iron availability by chelating ferrous ions, leading to apoptosis in cancer cells . This mechanism is significant in the context of cancer therapy as iron is crucial for cell proliferation.
  • Carbonic Anhydrase Inhibition : Similar compounds have been evaluated for their ability to inhibit carbonic anhydrase (CA), an enzyme involved in numerous physiological processes. Some derivatives exhibited low nanomolar inhibition against specific CA isoforms .

Case Studies

  • Antimalarial Activity : A study involving triazinoindole derivatives found that compounds structurally related to our compound effectively inhibited Plasmodium falciparum, demonstrating a potential pathway for developing antimalarial drugs .
  • Cancer Therapeutics : Research indicates that derivatives capable of chelating iron ions can lead to cell cycle arrest in various cancer cell lines. This suggests that our compound could be further explored as a therapeutic agent against malignancies .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other triazinoindole derivatives:

Compound NameStructure FeaturesUnique Aspects
5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiolContains a benzyl groupFocused on anti-cancer properties
5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiolSulfanyl groupKnown for antimicrobial activity
2-methoxy-N-[3-(1H-pyrazol-4-yl)phenyl]benzamidePyrazole derivativeExplored for anti-inflammatory effects

The compound's combination of triazine and thiadiazole moieties provides distinct chemical properties that may enhance its biological activity compared to simpler analogs.

Synthesis Pathway

The synthesis of This compound typically involves multi-step organic reactions:

  • Formation of the Triazinoindole Core : This involves ring-fusion strategies utilizing appropriate precursors.
  • Introduction of the Sulfanyl Group : Reacting the triazinoindole core with sulfanyl precursors under controlled conditions.
  • Acetamide Formation : The final step includes acetamide formation through reaction with acetic anhydride or similar agents.

Properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7OS2/c1-3-6-13-20-23-17(27-13)18-12(25)9-26-16-19-15-14(21-22-16)10-7-4-5-8-11(10)24(15)2/h4-5,7-8H,3,6,9H2,1-2H3,(H,18,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOWZPMZCACJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.